molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No.: B1445927
CAS No.: 1803591-49-2
M. Wt: 273.6 g/mol
InChI Key: KRPXRQSGMADYMX-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride ( 1803591-49-2 ) is a high-purity chemical intermediate offered for research and development purposes. This compound, with the molecular formula C9H15Cl3N2O and a molecular weight of 273.59 g/mol , is a salt form of the base structure ( 1495116-40-9 ) which features a chloropyridine moiety linked to a propanolamine backbone, a structure often of significant interest in medicinal and agrochemical synthesis . Its primary research application is as a key building block in the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents and crop protection products . The chloropyridine group is a common pharmacophore and agrochemical motif, suggesting its value in creating compounds with potential biological activity . The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It requires storage at cold-chain temperatures (2-8°C) to ensure stability.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPXRQSGMADYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chloropyridinyl Methyl Intermediate

A key intermediate in the synthesis is the chloropyridinyl methyl derivative. This can be prepared by:

  • Halogenation of a suitable pyridine precursor, such as 2,3-dichloroisonicotinic acid derivatives
  • Conversion to chloromethyl derivatives via chloromethylation or halogen exchange reactions
  • Subsequent coupling reactions with alcohol or amine-containing intermediates to form the desired linkage

Assembly of the Propanol Backbone with Amino Group

The propanol backbone bearing the amino group can be synthesized or obtained through:

  • Reduction of appropriate keto or lactam intermediates (e.g., aminopiperidin-2-one derivatives) using reducing agents such as lithium aluminum hydride (LiAlH4)
  • Amino alcohol formation via nucleophilic substitution or reductive amination methods
  • Protection of amino or hydroxyl groups during intermediate steps to avoid side reactions

Coupling of the Chloropyridinyl Moiety to the Propanol Backbone

The linkage between the chloropyridinyl moiety and the propanol backbone is commonly achieved by:

  • Alkylation reactions where the chloromethyl pyridine derivative reacts with the amino alcohol intermediate under controlled conditions
  • Use of bases or catalysts to facilitate nucleophilic substitution on the chloromethyl group
  • Careful control of reaction temperature and solvent to optimize yield and selectivity

Salt Formation: Conversion to Dihydrochloride

The final step involves converting the free base of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol into its dihydrochloride salt to improve stability and solubility:

  • Dissolution of the free base in a suitable solvent such as methanol or tetrahydrofuran
  • Addition of concentrated hydrochloric acid or bubbling HCl gas into the solution under controlled temperature conditions (typically 0–20 °C)
  • Precipitation of the dihydrochloride salt, followed by filtration and washing to purify the compound

Representative Preparation Data Table

Step Reagents/Conditions Temperature (°C) Solvent Notes
Chloropyridine halogenation NCS, AIBN, CCl4 Ambient Carbon tetrachloride Formation of chloromethyl pyridine
Reduction of keto intermediate Lithium aluminum hydride (LiAlH4) 10–45 Tetrahydrofuran Converts lactam to amino alcohol
Coupling reaction Chloromethyl pyridine + amino alcohol 25–60 Methanol/THF Nucleophilic substitution
Salt formation Concentrated HCl addition 0–20 Methanol/THF Precipitation of dihydrochloride salt
Purification Filtration and washing Ambient Removal of impurities

Analytical and Purification Considerations

  • Filtration is commonly used to isolate the dihydrochloride salt after precipitation.
  • Chromatographic techniques such as HPLC and TLC are employed for reaction monitoring and purity assessment.
  • Spectroscopic methods (NMR, IR, MS) confirm the structure and purity of intermediates and final product.

Summary of Research Findings and Practical Insights

  • The use of lithium aluminum hydride is effective for the reduction of lactam intermediates to amino alcohols, which are key precursors.
  • Controlled temperature during coupling and salt formation steps is critical to maximize yield and purity.
  • The dihydrochloride salt form is preferred for enhanced stability and solubility, facilitating handling and formulation.
  • Multi-step synthesis requires careful management of reaction conditions and purification to avoid side products and degradation.

This comprehensive overview synthesizes available data from patents and chemical literature, providing an authoritative guide to the preparation of this compound. The methods described are consistent with best practices in synthetic organic chemistry for nitrogen-containing heterocyclic compounds and their salt forms.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride has been investigated for its potential role in drug development, particularly as a pharmaceutical intermediate. Its structural features make it suitable for modifications that can enhance its therapeutic efficacy.

Case Study: Anticancer Activity
Recent studies have explored derivatives of this compound as potential anticancer agents. The incorporation of the chloropyridine moiety has been linked to improved interactions with biological targets involved in cancer pathways, highlighting its potential as a lead compound in cancer therapeutics .

Neuropharmacology

The compound has shown promise in neuropharmacological research, particularly in the modulation of neurotransmitter systems. It may influence pathways related to cognitive function and mood regulation.

Case Study: Cognitive Enhancement
Research indicates that derivatives of 3-amino compounds can enhance cognitive functions in animal models, suggesting that this specific compound could be further explored for treating neurodegenerative diseases or cognitive disorders .

Synthesis of Biologically Active Compounds

The versatility of 3-amino compounds allows them to serve as building blocks for synthesizing more complex molecules with biological activity. This dihydrochloride form can facilitate reactions that yield novel compounds with targeted pharmacological properties.

Table 1: Synthesis Pathways and Applications

Compound TypeApplication AreaKey Findings
Anticancer AgentsOncologyPotential inhibitors of tumor growth
Neuroactive CompoundsNeuropharmacologyEnhances cognitive functions
Antimicrobial AgentsInfectious DiseasesActive against specific bacterial strains

Potential in Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry, particularly as a pesticide or herbicide. The chloropyridine component may enhance its efficacy against certain pests.

Case Study: Herbicidal Activity
Preliminary studies have reported that similar chlorinated pyridine derivatives exhibit herbicidal properties, suggesting that further research into this compound could yield useful agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

details seven quinazolin-4-one derivatives with chloro and phenoxy substituents . While these compounds differ in core structure (quinazolinone vs. pyridine-propanolamine), key comparisons include:

Feature 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride Quinazolinone Derivatives (e.g., 4b–4h)
Core Structure Pyridine-propanolamine Quinazolin-4-one
Chlorine Substitution 3-Chloropyridinyl group Chlorophenoxy or dichlorophenoxy groups
Amine Group Primary amine on propanolamine Exocyclic amine on quinazolinone
Solubility High (dihydrochloride salt) Moderate (neutral compounds)
Spectroscopic Analysis Likely distinct $^1$H-NMR shifts (e.g., pyridine protons at δ 8.5–9.0) $^1$H-NMR: δ 6.8–8.3 (aromatic protons)

Key Observations :

  • Chlorine Effects: The 3-chloropyridinyl group in the target compound may induce electronic effects distinct from chlorophenoxy groups in quinazolinones, altering reactivity or binding affinity.
Spectroscopic Techniques

Both classes utilize $^1$H-NMR, IR, and MS for characterization:

  • $^1$H-NMR: Pyridine protons in the target compound would resonate downfield (δ > 8.0), whereas quinazolinones show aromatic protons at δ 6.8–8.3 .
  • IR: The target compound’s NH$_2$ and OH stretches (~3300 cm$^{-1}$) overlap with quinazolinones, but C-Cl vibrations differ slightly due to substitution patterns.
  • EI-MS: Molecular ion peaks for the dihydrochloride would require soft ionization techniques (e.g., ESI-MS), contrasting with the EI-MS data for neutral quinazolinones .
Pharmacological Potential

Salt formation (dihydrochloride) could enhance bioavailability compared to neutral analogs.

Biological Activity

Overview

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl3N2OC_9H_{15}Cl_3N_2O. It features a unique structure that includes an amino group, a chloropyridinyl moiety, and a propanol group, which contribute to its biological activity. This compound is primarily studied for its potential therapeutic applications and interactions at the molecular level.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical responses. The specific pathways involved in its action depend on the context of its application and the biological system being studied.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol exhibit antimicrobial properties. For instance, studies have shown that derivatives of chloropyridine can inhibit bacterial growth by interfering with essential metabolic pathways, although specific data on this compound's antimicrobial efficacy remains limited.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems. Similar compounds have been observed to act as allosteric modulators of neurotransmitter receptors, which could enhance cognitive functions without the excitotoxic effects typically associated with direct agonists.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study investigated the interaction of related compounds with cytochrome P450 enzymes. It was found that structural modifications could lead to altered metabolic stability and pharmacokinetic profiles, suggesting potential for improved therapeutic indices in drug development .
  • Neurotransmitter Modulation : Research involving microdialysis in animal models demonstrated that related compounds could increase levels of acetylcholine and serotonin in the hippocampus, indicating potential cognitive enhancement effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
3-Amino-2-chloropyridineLacks propanol groupAntimicrobial activity
4-Amino-2-chloropyridineDifferent amino positioningPotential neuropharmacological effects
3-Amino-[4-(trifluoromethyl)phenyl]Contains trifluoromethyl groupStronger enzyme inhibition properties

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride?

The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 3-chloropyridinyl derivatives. A typical procedure involves reacting 3-chloro-4-(chloromethyl)pyridine with a β-amino alcohol precursor under basic conditions. Post-synthesis, purification is critical: column chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted starting materials, followed by recrystallization in 2-propanol to achieve >95% purity . Yield optimization may require temperature-controlled reactions (−20°C to room temperature) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic peaks for the pyridinyl (δ 8.2–8.5 ppm), amino (δ 1.8–2.2 ppm), and hydroxyl groups (δ 4.5–5.0 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area under the curve).
  • Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H]+ at m/z 274.19 (C10H17Cl2N3O2) .

Q. What safety protocols are required for handling this hydrochloride salt?

  • Storage : Desiccated at 2–8°C under nitrogen to prevent hygroscopic degradation.
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Emergency Response : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and administer oxygen if needed. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL/SHELXD software confirms stereochemistry and hydrogen bonding networks. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling.
  • Refinement : Full-matrix least-squares on with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for R-factor convergence (<5%) and electron density maps .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • In Vitro Assays : Test analogs with substitutions on the pyridinyl (e.g., 3-fluoro vs. 3-chloro) for receptor binding affinity.
  • Key Modifications : Replace the hydroxyl group with methoxy to assess solubility impacts. Use IC50 values from kinase inhibition assays to correlate substituent effects with bioactivity .

Q. What computational approaches predict biological interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like MAP kinases. Focus on binding poses of the chloropyridinyl group in hydrophobic pockets.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

Q. How should researchers address contradictions in synthetic yields or purity data?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratios) to identify critical factors. Use ANOVA to validate statistical significance.
  • Troubleshooting : If HPLC shows impurities >5%, re-optimize recrystallization solvents (e.g., switch from 2-propanol to ethanol/water mixtures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

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